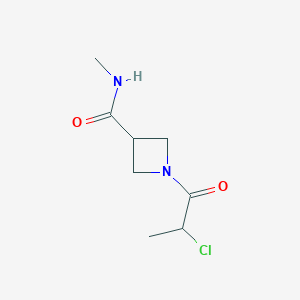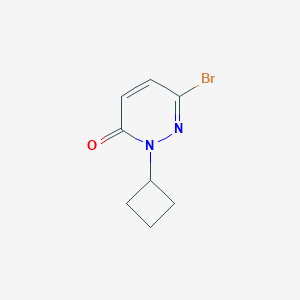
6-Bromo-2-cyclobutylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-cyclobutylpyridazin-3(2H)-one, also known as 6-Bromo-2-CBP, is an organic compound with a molecular formula of C7H7BrN2O. It is a colorless, crystalline solid and is soluble in organic solvents. 6-Bromo-2-CBP has a variety of applications in scientific research, including in drug discovery, bio-imaging, and as a tool for studying enzyme kinetics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-Bromo-2-cyclobutylpyridazin-3(2H)-one is a compound of interest in synthetic organic chemistry due to its potential as a precursor in various chemical transformations. Research has shown that similar brominated heterocyclic compounds are versatile intermediates in the synthesis of complex molecules. For instance, compounds like 3-bromo-6-methylpyridazine have been prepared through multi-step synthetic routes, highlighting the utility of brominated pyridazine derivatives in chemical synthesis (Xin Bing-wei, 2008) Synthesis of 3-bromo-6-methylpyridazine. Similarly, the regioselective cyclization of certain triazine derivatives to form s-triazolo[4,3-b]as-triazin-7(8H)-ones showcases the potential of halogenated compounds in facilitating novel ring formation reactions, providing valuable insights into the synthetic utility of such compounds (A. S. Shawali & Sobhi M. Gomha, 2002) Regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines.
Catalysis and Material Science
In the field of catalysis and material science, compounds with bromo and pyridazinone functionalities have been explored for their potential in forming complex metal-organic frameworks and catalytic systems. For example, cyclometalated platinum(II) acetylide complexes demonstrate the role of brominated ligands in developing materials with unique electrochemical and photophysical properties, suggesting potential applications in light-emitting devices and photocatalysis (J. Schneider et al., 2009) Cyclometalated 6-phenyl-2,2'-bipyridyl (CNN) platinum(II) acetylide complexes.
Biological Activity and Medicinal Chemistry
While specific studies on the biological activity of this compound are not mentioned, related brominated heterocyclic compounds have been investigated for their potential biological activities. Compounds like 6-bromoquinazolinones have been synthesized and evaluated for their anti-inflammatory and analgesic properties, highlighting the potential of brominated heterocycles in the development of new pharmaceutical agents (M. Mohamed et al., 2009) Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
6-bromo-2-cyclobutylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-5-8(12)11(10-7)6-2-1-3-6/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLCBVCSTUMYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)

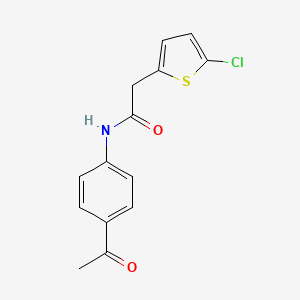
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
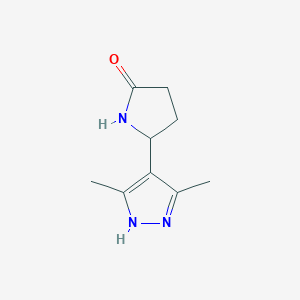
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
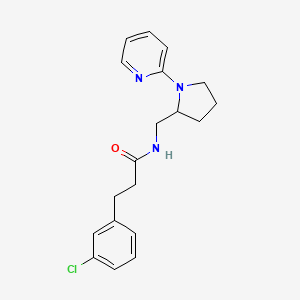
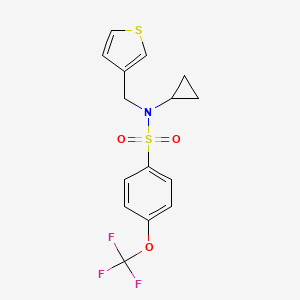
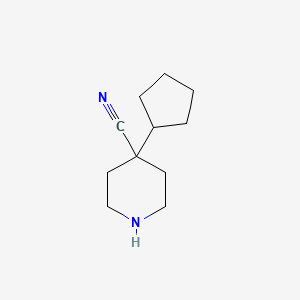
![1-[(4-Fluorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2596941.png)
